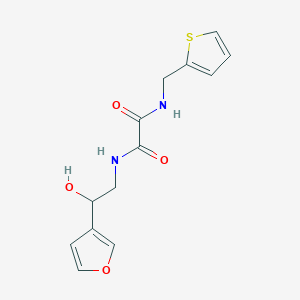

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name |

N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-11(9-3-4-19-8-9)7-15-13(18)12(17)14-6-10-2-1-5-20-10/h1-5,8,11,16H,6-7H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZXLENJNNMQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxalamide Backbone

The most common method involves reacting oxalyl chloride ($$ \text{Cl-C(O)-C(O)-Cl} $$) with the primary amines sequentially:

First Amine Coupling :

- 2-(Furan-3-yl)-2-hydroxyethylamine is treated with oxalyl chloride in anhydrous dichloromethane at 0–5°C.

- Triethylamine (TEA) is added to scavenge HCl, forming the mono-chloride intermediate:

$$

\text{R-NH}_2 + \text{Cl-C(O)-C(O)-Cl} \rightarrow \text{R-NH-C(O)-C(O)-Cl} + \text{HCl}

$$ - Yield: 70–85% after purification by silica gel chromatography.

Second Amine Coupling :

- Thiophen-2-ylmethylamine is added dropwise to the intermediate at room temperature.

- The reaction is stirred for 12–24 hours, yielding the crude oxalamide:

$$

\text{R-NH-C(O)-C(O)-Cl} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-C(O)-NH-R'} + \text{HCl}

$$ - Yield: 60–75% after recrystallization from ethanol/water.

Key Optimization Parameters :

Hydroxyl Group Protection

The hydroxyl group in 2-(furan-3-yl)-2-hydroxyethylamine is protected during coupling to prevent unwanted nucleophilic attacks. Common strategies include:

Silyl Protection : Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dimethylformamide (DMF) with imidazole as a base.

$$

\text{R-OH} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole}} \text{R-OTBDMS} + \text{HCl}

$$

Deprotection is achieved via tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).Benzyl Protection : Benzyl bromide in the presence of sodium hydride (NaH) forms a stable ether, removable via hydrogenolysis.

Alternative Methods Using Coupling Reagents

For laboratories avoiding oxalyl chloride, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:

Activation of Oxalic Acid :

- Oxalic acid is treated with DCC in THF to form the reactive ester.

$$

\text{HOOC-COOH} + \text{DCC} \rightarrow \text{DCC-O-C(O)-C(O)-O-DCC}

$$

- Oxalic acid is treated with DCC in THF to form the reactive ester.

Stepwise Amine Addition :

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advancements in flow chemistry enable scalable production:

Microreactor Setup :

- Oxalyl chloride and 2-(furan-3-yl)-2-hydroxyethylamine are pumped into a PTFE reactor (residence time: 2–5 minutes).

- Immediate quenching with thiophen-2-ylmethylamine prevents polymerization.

Advantages :

- Higher Yields (80–90%) : Precise temperature control and reduced side reactions.

- Reduced Solvent Use : 50% less dichloromethane compared to batch processes.

Analytical Data and Characterization

Post-synthesis characterization confirms structure and purity:

Comparison of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can serve as a probe to study the interactions of furan and thiophene-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-3-ylmethyl)oxalamide

- N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)malonamide

Uniqueness

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific positioning of the furan and thiophene rings, which can significantly influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and material properties compared to its analogs.

Biological Activity

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structure, which includes furan and thiophene moieties, suggests potential for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.43 g/mol. The compound features a furan ring, a thiophene ring, and an oxalamide linkage, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 368.43 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The furan and thiophene rings can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with cellular targets through hydrogen bonding and π-π interactions with aromatic amino acids, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that compounds containing furan and thiophene groups can modulate inflammatory responses. For instance, studies have demonstrated that similar oxalamides exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may possess comparable anti-inflammatory properties.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro assays reveal that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The compound's ability to bind to specific receptors involved in cell proliferation could lead to reduced viability of cancer cells. In particular, the presence of the oxalamide group enhances its potential as a therapeutic agent against various cancers.

Case Studies

-

In Vitro Studies : A study involving human cancer cell lines (HeLa and MCF7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM) HeLa 12.5 MCF7 15.0 -

Antimicrobial Testing : In antimicrobial susceptibility tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacteria MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16

Q & A

Q. What are the established synthetic methodologies for N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

The synthesis typically involves multi-step organic reactions starting with the preparation of furan- and thiophene-containing intermediates. Key steps include:

- Coupling reactions : Oxalamide formation via condensation of hydroxyethyl-furan and thiophenemethylamine derivatives.

- Protection/deprotection : Hydroxyl groups may require protection (e.g., acetyl or silyl groups) to prevent side reactions during amide bond formation .

- Purification : Recrystallization or column chromatography (silica gel, eluents like ethyl acetate/hexane) to achieve >95% purity .

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethyl oxalyl chloride, DCM, 0°C | Activate carbonyl for amide coupling |

| 2 | Hydroxyethyl-furan intermediate, triethylamine | Form N1-substituted oxalamide |

| 3 | Thiophenemethylamine, DMF, 60°C | Introduce N2-substituent |

| 4 | HCl/MeOH deprotection | Remove protecting groups |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR : H and C NMR confirm substituent connectivity and stereochemistry. For example, the hydroxyethyl proton resonates at δ 4.1–4.3 ppm, while thiophene protons appear at δ 6.8–7.2 ppm .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3300 cm (O-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., [M+H] = 349.08 g/mol) .

Typical H NMR Peaks :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Furan C-H | 6.2–6.5 | Singlet |

| Thiophene C-H | 7.0–7.3 | Multiplet |

| Hydroxyethyl -OH | 2.5–3.0 | Broad |

Advanced Questions

Q. How can reaction parameters be optimized to enhance synthetic efficiency and yield?

- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions like hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of amines, while DCM minimizes solvolysis .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating electrophilic intermediates .

- Yield Optimization :

- Use excess oxalyl chloride (1.5 equiv) to drive amide formation .

- Continuous flow reactors reduce reaction times and improve reproducibility .

Q. What analytical approaches are recommended to resolve discrepancies in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known enzyme inhibitors) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing furan with pyrrole) to isolate pharmacophoric groups responsible for activity .

- Data Normalization : Express activity as % inhibition relative to a reference compound to account for inter-lab differences .

Q. What computational strategies are employed to predict the binding modes of this compound with therapeutic targets?

- Molecular Docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., soluble epoxide hydrolase) by fitting the compound into active-site pockets. Key interactions include hydrogen bonds between the oxalamide carbonyl and catalytic residues .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying critical residues (e.g., Tyr-383 in HIV protease) for mutagenesis validation .

Q. Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNOS | |

| Molecular Weight | 306.34 g/mol | |

| LogP (Predicted) | 1.8 | |

| Hydrogen Bond Donors | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.